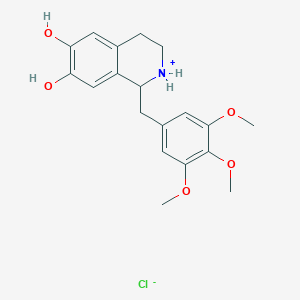![molecular formula C12H23NO3S2 B231506 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene CAS No. 19143-00-1](/img/structure/B231506.png)
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene, also known as SB 216763, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Davies et al. and has since been used in various fields of research, including cancer, diabetes, and neurodegenerative diseases.
Mechanism of Action
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 inhibits GSK-3 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This results in the inhibition of downstream signaling pathways that are regulated by GSK-3, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to have a wide range of biochemical and physiological effects, including the regulation of gene expression, cell proliferation, differentiation, and apoptosis. It has been used to study the role of GSK-3 in various diseases, such as cancer, diabetes, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 is its high potency and specificity for GSK-3 inhibition. It has been shown to be effective in various in vitro and in vivo models, making it a valuable tool for scientific research. However, one limitation of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 in scientific research. One area of interest is the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to improve cognitive function in animal models of Alzheimer's disease, highlighting its potential as a therapeutic agent. Another area of interest is the use of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 in combination with other drugs or therapies to enhance their efficacy. Finally, the development of more specific GSK-3 inhibitors may provide valuable insights into the role of this enzyme in various diseases.
Synthesis Methods
The synthesis of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 involves the reaction of 4-bromocyclohexene with 1,4-bis(2-aminoethylthio)butane in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to form the sulfonate group, yielding 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763.
Scientific Research Applications
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been extensively used in scientific research as a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to a wide range of biological effects.
properties
CAS RN |
19143-00-1 |
|---|---|
Product Name |
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene |
Molecular Formula |
C12H23NO3S2 |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexene |
InChI |
InChI=1S/C12H23NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h1-2,12-13H,3-11H2,(H,14,15,16) |
InChI Key |
DRVHDTQUWCFVON-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)CCCCNCCSS(=O)(=O)O |
Canonical SMILES |
C1CC(CC=C1)CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)



![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
